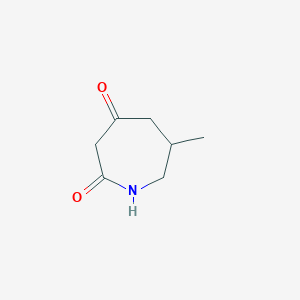

6-Methylazepane-2,4-dione

Description

Contextualization within Azepane Derivatives and Dione Chemistry

Azepane-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties and structural diversity, which makes them valuable for the discovery of new therapeutic agents. nih.gov Many azepane derivatives have been developed as drugs for a variety of diseases. nih.govresearchgate.net The azepane ring's non-planar and non-aromatic nature provides structural flexibility, a desirable trait in drug design. researchgate.net

Diones, or diketones, are molecules that contain two ketone groups. wikipedia.orgucla.edu The relative positions of these ketone groups classify them, for instance, as α- or β-diketones. ucla.edu This class of compounds is a staple in organic synthesis, participating in a wide range of chemical reactions.

Significance of 6-Methylazepane-2,4-dione Research within Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry that focuses on cyclic compounds containing at least one atom other than carbon within the ring. wisdomlib.orgijarsct.co.in These compounds are fundamental to numerous biological processes and are a cornerstone of the pharmaceutical and agrochemical industries. ijarsct.co.inijpsr.comnumberanalytics.com Research into specific heterocyclic compounds like this compound contributes to the broader understanding of structure-activity relationships and the development of new synthetic methodologies. The exploration of such molecules is crucial for discovering novel bioactive compounds. ijraset.com

Historical Perspective on Azepanedione Systems in Chemical Investigations

The study of azepine and its derivatives has a rich history. While the synthesis of the parent 1-methylazepine-2,7-dione was a significant step, derivatives of 1H-azepine-2,5-dione had been reported earlier. acs.org The investigation of azepanedione systems is driven by their structural similarity to resonance-stabilized systems like 2-pyridone and tropone. acs.org The synthesis and reactions of various azepanedione derivatives have been explored to understand their chemical reactivity and potential aromaticity. acs.orgresearchgate.net

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₁NO₂ nih.gov |

| Molecular Weight | 141.17 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 29520-89-6 nih.gov |

| SMILES | CC1CC(=O)CC(=O)NC1 nih.gov |

| InChIKey | ZWNPDHZUUNKFDT-UHFFFAOYSA-N nih.gov |

| Topological Polar Surface Area | 46.2 Ų nih.gov |

| Complexity | 165 nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methylazepane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-5-2-6(9)3-7(10)8-4-5/h5H,2-4H2,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNPDHZUUNKFDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methylazepane 2,4 Dione and Its Analogs

Total Synthesis of 6-Methylazepane-2,4-dione

While the direct total synthesis of this compound is not extensively documented in the literature, synthetic strategies can be extrapolated from the successful synthesis of structurally similar analogs, most notably 6,6-dimethyl-azepane-2,4-dione. These approaches primarily involve the construction of the seven-membered ring through key cyclization reactions.

Cyclization Reactions for Azepane Ring Formation

The formation of the azepane ring is the crucial step in the synthesis of this compound. Various cyclization strategies have been explored for the synthesis of related azepanediones, which can be adapted for the target molecule.

The Paal-Knorr synthesis is a classical and widely used method for the synthesis of five-membered heterocyclic compounds such as furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. The reaction typically proceeds via the condensation of the dicarbonyl compound with an amine (for pyrroles) or a dehydrating agent (for furans).

However, the application of a direct Paal-Knorr type methodology for the synthesis of seven-membered rings like azepanes is not established in the literature. The classical Paal-Knorr reaction is mechanistically favored for the formation of five-membered rings due to the favorable thermodynamics and kinetics of the intramolecular cyclization of the 1,4-dicarbonyl precursor. The formation of a seven-membered ring from a corresponding 1,6-dicarbonyl precursor would face significant entropic and enthalpic barriers, making such a direct cyclization challenging.

While there are no reported examples of a Paal-Knorr type synthesis for this compound, research into analogous cyclizations for larger rings is an ongoing area of interest. Such a hypothetical reaction for this compound would likely require a highly activated substrate and specialized catalytic conditions to overcome the inherent difficulties of forming a seven-membered ring.

Dehydrohalogenation is a powerful strategy for the formation of unsaturated bonds and can be employed in cyclization reactions to construct heterocyclic rings. This approach has been successfully utilized in the synthesis of an isomer of the target molecule, 1-methylazepine-2,7-dione. This suggests that a similar strategy could be viable for the synthesis of this compound.

The synthesis of 1-methylazepine-2,7-dione was achieved through the dehydrohalogenation of trans-3,6-dibromo-1-methyladipimide. This precursor was prepared by the reaction of 1-methyladipimide with cupric bromide. The subsequent dehydrohalogenation likely proceeds through a base-mediated elimination of two molecules of hydrogen bromide to form the unsaturated seven-membered ring.

A plausible dehydrohalogenation pathway for the synthesis of a precursor to this compound could involve the following conceptual steps:

Preparation of a substituted adipimide: Starting with a suitably substituted adipic acid derivative, such as 3-methyladipic acid, cyclization with an amine would yield the corresponding N-substituted 3-methyladipimide.

Halogenation: Introduction of halogen atoms at appropriate positions on the adipimide ring would be necessary to facilitate the subsequent elimination reaction.

Dehydrohalogenation: Treatment of the dihalogenated adipimide with a suitable base would induce the elimination of hydrogen halide, leading to the formation of the unsaturated azepane-2,4-dione ring.

| Step | Description | Potential Reagents |

| 1 | Cyclization | 3-methyladipic acid, primary amine |

| 2 | Dihalogenation | N-Bromosuccinimide (NBS), Bromine |

| 3 | Dehydrohalogenation | Strong, non-nucleophilic base (e.g., DBU, DBN) |

Stereoselective Synthesis Strategies

The stereoselective synthesis of this compound, which possesses a chiral center at the 6-position, is crucial for investigating its potential biological activities. While specific stereoselective methods for this compound are not detailed in the literature, general strategies for the stereoselective synthesis of functionalized azepanes can be considered.

One common approach involves the use of chiral starting materials. For instance, a chiral pool starting material containing the desired stereocenter could be elaborated into the azepane ring system. Another strategy is the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions.

Asymmetric catalysis represents a powerful tool for stereoselective synthesis. Potential strategies could include:

Asymmetric hydrogenation: A prochiral unsaturated precursor to the azepane ring could be hydrogenated using a chiral catalyst to establish the stereocenter at the 6-position.

Asymmetric alkylation: An enolate of a suitable precursor could be alkylated with a methylating agent in the presence of a chiral ligand to introduce the methyl group stereoselectively.

Approaches to Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound is important for structure-activity relationship (SAR) studies. Methodologies developed for the synthesis of substituted 2,4-azepandiones can be directly applied.

A key precursor for various substituted azepane-2,4-diones is 6,6-dimethyl-azepane-2,4-dione. The synthesis of this analog has been reported and involves the Curtius rearrangement of 3-azido-3,5,5-trimethylcyclohexane-1,2-dione. This reaction proceeds via a ring expansion to form the seven-membered lactam.

Further functionalization of the azepane-2,4-dione scaffold can be achieved through various reactions, including:

Alkylation: The nitrogen atom of the lactam can be alkylated using various alkyl halides in the presence of a base.

Condensation reactions: The active methylene (B1212753) group at the 3-position can participate in condensation reactions with aldehydes and other electrophiles to introduce a variety of substituents.

Halogenation: The azepane-2,4-dione ring can be halogenated at various positions, providing handles for further synthetic transformations such as cross-coupling reactions.

| Reaction Type | Position of Substitution | Example Reagents |

| N-Alkylation | N-1 | Alkyl halide, Base |

| C-Alkylation/Condensation | C-3 | Aldehyde, Ketone, Base |

| Halogenation | C-3, C-5 | NBS, Br2/AcOH |

Development of Green Chemistry-Oriented Synthetic Routes

The principles of green chemistry aim to design chemical processes that are environmentally benign. While specific green synthetic routes for this compound have not been reported, general green chemistry principles can be applied to its synthesis.

Key areas for developing greener syntheses include:

Use of safer solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids.

Catalysis: Employing catalytic methods, including biocatalysis, to reduce waste and improve reaction efficiency.

Atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy efficiency: Utilizing methods such as microwave-assisted synthesis to reduce reaction times and energy consumption.

For the synthesis of the azepane-2,4-dione core, potential green approaches could involve:

Biocatalytic methods: Using enzymes to perform key transformations, such as stereoselective reductions or acylations, under mild conditions.

Solvent-free reactions: Conducting reactions in the absence of a solvent to minimize waste.

One-pot reactions: Combining multiple synthetic steps into a single reaction vessel to reduce the need for purification of intermediates and minimize solvent usage.

The development of such green methodologies is crucial for the sustainable production of this compound and its derivatives for potential applications in various fields.

Chemical Reactivity and Reaction Mechanisms of 6 Methylazepane 2,4 Dione

Electrophilic and Nucleophilic Reaction Pathways of the Azepanedione Moiety

The azepanedione moiety in 6-Methylazepane-2,4-dione possesses multiple sites susceptible to both electrophilic and nucleophilic attack. The lone pair of electrons on the nitrogen atom of the lactam can participate in nucleophilic reactions, although its reactivity is diminished due to delocalization into the adjacent carbonyl group. N-alkylation and N-acylation reactions can occur under appropriate basic conditions, which enhance the nucleophilicity of the nitrogen. researchgate.netresearchgate.net

The carbonyl carbons of the dione are electrophilic and are primary targets for nucleophiles. Nucleophilic addition to these carbonyls can lead to a variety of products, depending on the nature of the nucleophile and the reaction conditions. The presence of two carbonyl groups in a 1,3-relationship activates the intervening methylene (B1212753) group (at the C3 position), making its protons acidic and susceptible to deprotonation by a base. The resulting enolate is a potent nucleophile and can undergo reactions such as alkylation and acylation at the C3 position.

Electrophilic substitution reactions on the heterocyclic ring itself are generally difficult due to the electron-withdrawing nature of the two carbonyl groups. However, electrophilic attack can occur at the enol form of the β-dione (see section 3.3).

Transformations Involving the Methyl Substituent

The methyl group at the C6 position of the azepane ring can undergo a variety of chemical transformations, significantly increasing the synthetic utility of this compound. Analogous to the functionalization of methyl groups on other heterocyclic systems like picolines, the methyl group of this compound can be deprotonated with strong bases to form a carbanion. nih.govresearchgate.net This carbanion can then react with a range of electrophiles.

Potential Transformations of the Methyl Substituent:

| Reaction Type | Reagents | Product Functional Group | Reference Analogy |

| Deprotonation-Alkylation | Strong Base (e.g., LDA), Alkyl Halide | Extended Alkyl Chain | nih.govresearchgate.net |

| Deprotonation-Thiolation | Strong Base, Dimethyl Disulfide | Dithioacetal | nih.gov |

| Radical Halogenation | N-Bromosuccinimide, Initiator | Bromomethyl | General principle |

Analysis of Keto-Enol Tautomerism and Other Isomerization Processes

The β-dicarbonyl functionality in this compound allows for the existence of keto-enol tautomers. researchgate.netmdpi.com The diketo form is in equilibrium with two possible enol forms, where a proton is transferred from the C3 methylene group to one of the carbonyl oxygens. The formation of the enol tautomer is often favored due to the creation of a conjugated system and the possibility of forming a stable intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen. acs.org

The position of the keto-enol equilibrium is highly dependent on the solvent. rsc.orgcdnsciencepub.com In non-polar solvents, the intramolecularly hydrogen-bonded enol form is generally more stable. In contrast, polar protic solvents can stabilize the diketo form by intermolecular hydrogen bonding.

The equilibrium between the tautomers can be studied using various spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between the protons in the keto and enol forms. cdnsciencepub.com Theoretical ab initio calculations can also provide insights into the relative stabilities of the different tautomers. rsc.org

Factors Influencing Keto-Enol Tautomerism:

| Factor | Effect on Equilibrium | References |

| Solvent Polarity | Polar solvents favor the keto form; non-polar solvents favor the enol form. | acs.orgrsc.orgcdnsciencepub.com |

| Temperature | Can shift the equilibrium; the direction depends on the thermodynamics of the system. | mdpi.com |

| pH | Both acidic and basic conditions can catalyze the interconversion between tautomers. | acs.org |

Ring-Opening and Ring-Contraction/Expansion Reactions

The seven-membered ring of this compound can undergo ring-opening reactions under certain conditions. The lactam functionality, in particular, is susceptible to hydrolysis under acidic or basic conditions, which would lead to the formation of the corresponding amino acid derivative. The rate of this hydrolysis is influenced by the substituents on the ring.

Ring-contraction reactions are also a possibility, potentially proceeding through intermediates that allow for the extrusion of a small molecule or a rearrangement. For example, in other heterocyclic systems, ring transformations can occur where a larger ring is converted into a smaller, more stable one. researchgate.net While not extensively studied for this specific molecule, such rearrangements are a known phenomenon in heterocyclic chemistry.

Conversely, ring-expansion reactions are less likely to occur from the pre-formed seven-membered ring. However, it is noteworthy that the synthesis of the parent caprolactam ring often involves a ring-expansion reaction, such as the Beckmann rearrangement of cyclohexanone oxime. wikipedia.org

The reactivity of the ring is also influenced by its inherent strain. While not as strained as smaller rings like epoxides or aziridines, the seven-membered ring does possess some degree of strain that can be a driving force for certain ring-opening reactions. nih.govlibretexts.orgthieme-connect.deencyclopedia.pubmdpi.com

Detailed Mechanistic Elucidations through Kinetic and Spectroscopic Studies

Detailed mechanistic understanding of the reactions of this compound would rely on a combination of kinetic and spectroscopic studies. Pre-steady-state kinetic analysis can be employed to study the rates of fast reactions and identify reaction intermediates. nih.gov For example, in a reaction involving the formation of an intermediate, burst kinetics might be observed, where there is a rapid initial product formation followed by a slower, steady-state rate. acs.org

Spectroscopic techniques are invaluable for elucidating reaction mechanisms. In-situ monitoring of reactions using techniques like NMR, IR, and UV-Vis spectroscopy can provide information about the disappearance of reactants, the appearance of products, and the transient formation of intermediates. nih.gov For instance, the change in the carbonyl stretching frequencies in the IR spectrum can indicate the conversion of the diketone to an enol or an enolate.

X-ray crystallography of the starting material and any stable products or intermediates can provide definitive structural information, which is crucial for understanding the stereochemical course of a reaction. rsc.org Computational studies, such as Density Functional Theory (DFT) calculations, can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states, complementing experimental findings. rsc.org

Techniques for Mechanistic Elucidation:

| Technique | Information Gained | References |

| Pre-steady-state kinetics | Identification of intermediates, determination of rate-limiting steps. | nih.govacs.org |

| NMR Spectroscopy | Structural elucidation of reactants, products, and intermediates; monitoring reaction progress. | cdnsciencepub.com |

| IR Spectroscopy | Monitoring changes in functional groups, particularly carbonyls. | General principle |

| UV-Vis Spectroscopy | Following the formation/disappearance of conjugated systems (e.g., enolates). | nih.gov |

| X-ray Crystallography | Definitive structural and stereochemical information. | rsc.org |

| Computational Chemistry | Modeling reaction pathways, transition states, and intermediate stabilities. | rsc.org |

Structural Modifications and Derivative Chemistry of 6 Methylazepane 2,4 Dione

Synthesis and Characterization of N-Substituted 6-Methylazepane-2,4-dione Derivatives

The presence of a secondary amine within the lactam ring of this compound offers a prime site for N-substitution. Such modifications are crucial for modulating the compound's physicochemical properties, including polarity, solubility, and biological activity. Standard N-alkylation and N-acylation methodologies are expected to be applicable to this scaffold.

N-Alkylation: The N-alkylation of lactams can be achieved under basic conditions. The nitrogen proton is acidic and can be removed by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate a nucleophilic lactam anion. This anion can then react with an alkyl halide (e.g., methyl iodide, benzyl bromide) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to yield the N-alkylated derivative. Microwave-assisted solvent-free phase-transfer catalysis has also emerged as an efficient method for the N-alkylation of amides and lactams.

Illustrative N-Alkylation Reactions of this compound

| Entry | Alkylating Agent | Base | Solvent | Expected Product |

|---|---|---|---|---|

| 1 | Methyl Iodide | NaH | THF | 1,6-Dimethylazepane-2,4-dione |

| 2 | Benzyl Bromide | K2CO3 | DMF | 1-Benzyl-6-methylazepane-2,4-dione |

N-Acylation: The introduction of an acyl group at the nitrogen atom can be accomplished by reacting this compound with an acyl chloride or an acid anhydride in the presence of a base. A non-nucleophilic base like triethylamine (Et3N) or pyridine is typically used to scavenge the acidic byproduct (e.g., HCl). These reactions are generally carried out in an inert solvent such as dichloromethane (DCM) or THF.

Illustrative N-Acylation Reactions of this compound

| Entry | Acylating Agent | Base | Solvent | Expected Product |

|---|---|---|---|---|

| 1 | Acetyl Chloride | Et3N | DCM | 1-Acetyl-6-methylazepane-2,4-dione |

| 2 | Benzoyl Chloride | Pyridine | THF | 1-Benzoyl-6-methylazepane-2,4-dione |

Characterization of these N-substituted derivatives would rely on standard spectroscopic techniques. In ¹H NMR spectroscopy, the disappearance of the N-H proton signal and the appearance of new signals corresponding to the introduced alkyl or acyl group would confirm the substitution. ¹³C NMR would show shifts in the signals of the carbonyl carbons and the carbons adjacent to the nitrogen atom. Mass spectrometry would provide the molecular weight of the new derivatives.

Regioselective Alkylation and Acylation Strategies

Beyond N-substitution, the this compound scaffold possesses two enolizable carbonyl groups, presenting opportunities for C-alkylation and C-acylation at the α-positions (C3 and C5). Achieving regioselectivity in these reactions is a key synthetic challenge. The C3 and C5 positions are not equivalent due to the presence of the methyl group at C6.

The relative acidity of the α-protons at C3 and C5 will dictate the site of deprotonation and subsequent reaction. The protons at C3 are flanked by two carbonyl groups, making them significantly more acidic than the protons at C5. Therefore, under thermodynamic control with a suitable base, the enolate is expected to form preferentially at the C3 position.

Regioselective Alkylation: Alkylation at the C3 position could be achieved by treating this compound with one equivalent of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures, followed by the addition of an alkylating agent. The use of a strong base would ensure complete deprotonation at the most acidic site.

Regioselective Acylation: Similarly, acylation at the C3 position could be performed by generating the enolate with a suitable base and then quenching it with an acylating agent.

To achieve alkylation or acylation at the less reactive C5 position, the more acidic C3 position would likely need to be blocked. Alternatively, specific catalytic systems that favor reaction at the less hindered site might be employed, though this would require significant methodological development.

Functional Group Interconversions, Including Halogenation and Oxidation

The carbonyl groups and the methylene (B1212753) groups of the azepane ring are susceptible to various functional group interconversions.

Halogenation: The α-positions to the carbonyl groups (C3 and C5) are susceptible to halogenation. Under acidic conditions, halogenation of ketones typically occurs at the more substituted α-carbon via an enol intermediate. In the case of this compound, this would likely lead to halogenation at the C3 position. In contrast, under basic conditions, halogenation proceeds via an enolate, and for unsymmetrical ketones, it often occurs at the less substituted α-carbon. The relative reactivity would need to be determined experimentally.

Oxidation: The ketone at the C4 position can potentially undergo a Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group to form an ester (in this case, a lactone within the ring system). The reaction is typically carried out with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The regioselectivity of the oxygen insertion would depend on the migratory aptitude of the adjacent carbon atoms. In a cyclic system, this would lead to ring expansion, forming an eight-membered ring containing an ester and an amide.

Comparative Studies with Related Heterocyclic Dione Scaffolds

The chemical properties of this compound can be better understood by comparing it with smaller, more extensively studied heterocyclic diones.

Pyrrolidine-2,4-diones, also known as tetramic acids, are five-membered rings that have been the subject of considerable synthetic effort. Like this compound, they possess a β-dicarbonyl moiety, which imparts significant acidity to the C3 proton. This facilitates a range of reactions at this position, including alkylation, acylation, and condensation reactions. The five-membered ring is relatively planar, which influences its reactivity and conformational flexibility compared to the larger and more flexible azepane ring.

Piperidine-2,4-diones are six-membered heterocyclic systems that are structurally more analogous to this compound. The synthesis of substituted piperidine-2,4-diones is often achieved through a Dieckmann cyclization of an appropriate acyclic precursor. core.ac.uk Similar to the azepane-2,4-dione, the C3 protons are the most acidic and are the primary site for alkylation and acylation. The six-membered ring adopts a chair or boat conformation, which can influence the stereochemical outcome of reactions.

Thiazolidine-2,4-diones (TZDs) are a well-known class of five-membered heterocyclic compounds containing a sulfur atom in the ring. A common synthetic route to 5-substituted TZDs is the Knoevenagel condensation of thiazolidine-2,4-dione with an aldehyde. researchgate.netrsc.org The methylene group at the C5 position is particularly reactive due to its position between the two carbonyl groups and the influence of the adjacent sulfur atom. This high reactivity at C5 distinguishes TZDs from this compound, where the C3 position is the most activated.

Comparison of Heterocyclic Dione Scaffolds

| Feature | This compound | Pyrrolidine-2,4-diones | Piperidine-2,4-diones | Thiazolidine-2,4-diones |

|---|---|---|---|---|

| Ring Size | 7 | 5 | 6 | 5 |

| Most Acidic Protons | C3 | C3 | C3 | C5 |

| Common Synthesis | (Hypothetical) Dieckmann or related cyclizations | Various cyclization strategies | Dieckmann cyclization core.ac.uk | Knoevenagel condensation researchgate.netrsc.org |

Other Azepanedione Isomers and Homologs (e.g., Azepane-2,4-dione, 1-Methylazepine-2,7-dione)

The structural diversity of azepanedione scaffolds extends beyond this compound to include various isomers and homologs that exhibit unique chemical properties and reactivity. A comparative analysis of these related structures provides valuable insights into the influence of substituent placement and saturation levels on the chemical behavior of the seven-membered ring. This section focuses on two notable examples: the parent Azepane-2,4-dione and the unsaturated homolog, 1-Methylazepine-2,7-dione.

Azepane-2,4-dione

Azepane-2,4-dione serves as the foundational structure for this compound and other substituted analogs. Its chemistry is central to understanding the broader class of azepanedione derivatives.

Synthesis and Structural Features:

The synthesis of Azepane-2,4-dione and its derivatives can be achieved through several routes, with intramolecular cyclization and ring expansion methods being prominent. researchgate.net One common approach involves the intramolecular cyclization of precursors containing N-acetyl and butyrate moieties, facilitated by a base such as sodium hydride. researchgate.net Another established method is the ring expansion of six-membered rings, like cyclohexane derivatives, through reactions such as the Beckmann or Curtius rearrangements. researchgate.net For instance, the Curtius rearrangement of 1-azido-3,3-dimethylcyclohexane-1-carbonyl azide has been shown to yield hexahydro-6,6-dimethylazepin-2,4-dione. researchgate.net

The structure of Azepane-2,4-dione features a flexible seven-membered ring, which, unlike aromatic systems, is non-planar and can exist in various conformations such as chair and boat forms. This conformational flexibility is a key determinant of its reactivity. lifechemicals.com

Chemical Reactivity:

The reactivity of the Azepane-2,4-dione ring system is characterized by several key transformations:

Ring Contraction: Under acidic or basic conditions, azepine derivatives are known to undergo ring contraction to form five- or six-membered rings, such as pyrrole or pyridine derivatives. researchgate.net

Condensation Reactions: The dicarbonyl nature of Azepane-2,4-dione allows for condensation reactions with various reagents. For example, it can react with 2-aminoarylketones to form azepanoquinoxaline derivatives. researchgate.net

Derivatization at the Nitrogen Atom: The secondary amine within the azepane ring provides a site for N-alkylation or N-acylation, allowing for the introduction of a wide range of functional groups.

The chemical properties of Azepane-2,4-dione are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₉NO₂ |

| Molecular Weight | 127.14 g/mol |

| IUPAC Name | azepane-2,4-dione |

| InChIKey | IRSLHFZTRANCOL-UHFFFAOYSA-N |

| SMILES | C1CC(=O)CC(=O)NC1 |

1-Methylazepine-2,7-dione

In contrast to the saturated Azepane-2,4-dione, 1-Methylazepine-2,7-dione is an unsaturated homolog with a conjugated system, which significantly influences its chemical behavior.

Synthesis and Aromaticity:

The synthesis of 1-Methylazepine-2,7-dione has been accomplished through the dehydrohalogenation of trans-3,6-dibromo-l-methyladipimide. This precursor is prepared by the reaction of 1-methyladipimide with cupric bromide. The azepinedione system is of interest due to its potential for resonance stabilization, drawing comparisons to resonance-stabilized systems like 2-pyridone and tropone.

Chemical Reactions:

The unsaturated nature of 1-Methylazepine-2,7-dione leads to a distinct set of reactions compared to its saturated counterparts:

Bromination: The reaction with bromine results in the addition to the double bonds, yielding 5,6-dihydro-5,6-dibromo-l-methylazepine-2,7-dione.

Diels-Alder Reaction: It participates in Diels-Alder reactions, for instance, with cyclopentadiene to form both exo and endo adducts.

Ethanolysis: Treatment with ethanol leads to the opening of the seven-membered ring to produce ethyl N-methyl-cis,cis-muconamate.

Hydrogenation: The hydrogenation of the ethanolysis product yields ethyl N-methyladipamate.

A comparison of the key properties of these azepanedione isomers and homologs is presented below.

| Feature | This compound | Azepane-2,4-dione | 1-Methylazepine-2,7-dione |

| Molecular Formula | C₇H₁₁NO₂ | C₆H₉NO₂ | C₇H₇NO₂ |

| Saturation | Saturated | Saturated | Unsaturated |

| Key Reactions | (Predicted) N-alkylation, condensation, ring contraction | N-alkylation, condensation, ring contraction researchgate.net | Bromination, Diels-Alder, Ethanolysis |

| Structural Feature | Methyl-substituted saturated ring | Unsubstituted saturated ring | N-methylated unsaturated ring |

This comparative analysis highlights how variations in substitution and saturation within the azepanedione framework lead to a diverse range of chemical reactivity, offering multiple avenues for the synthesis of novel heterocyclic compounds.

Computational and Theoretical Studies of 6 Methylazepane 2,4 Dione

Quantum Chemical Calculations for Electronic Structure and Molecular Stability

Quantum chemical calculations are fundamental to understanding the electronic nature of 6-Methylazepane-2,4-dione. Methods such as Density Functional Theory (DFT) are frequently employed to model the molecule's electronic structure and predict its stability. nih.gov These calculations can determine the distribution of electron density, the energies of molecular orbitals, and other key electronic parameters.

The stability of the molecule is intricately linked to its electronic configuration. Calculations often focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A larger gap generally implies higher stability and lower chemical reactivity. For this compound, the presence of two electronegative oxygen atoms in the carbonyl groups significantly influences the electron distribution and the energies of these frontier orbitals.

Table 1: Calculated Electronic Properties of this compound (Illustrative) Note: These values are hypothetical examples based on typical DFT calculations for similar organic molecules and are for illustrative purposes.

| Property | Calculated Value | Significance |

| Total Energy | -534.7 Hartree | Represents the total electronic energy of the molecule at 0 Kelvin; a measure of its overall stability. |

| HOMO Energy | -7.3 eV | Indicates the energy of the highest energy electrons; relates to the molecule's ability to donate electrons. nih.gov |

| LUMO Energy | -0.9 eV | Indicates the energy of the lowest energy available orbital for accepting electrons; relates to electron affinity. nih.gov |

| HOMO-LUMO Gap | 6.4 eV | A larger gap suggests high electronic stability and lower reactivity. |

| Dipole Moment | 3.8 Debye | Quantifies the overall polarity of the molecule, arising from the asymmetrical arrangement of polar C=O and N-H bonds. |

Conformational Analysis and Dynamics of the Azepane Ring System

The seven-membered azepane ring is conformationally flexible and can adopt several non-planar shapes, most commonly described as chair, boat, and twist-boat conformations. nih.gov The presence of a methyl group at the 6-position and two carbonyl groups at the 2- and 4-positions introduces significant steric and electronic constraints that dictate the preferred conformation of this compound.

Table 2: Relative Energies of this compound Conformers (Illustrative) Note: The following data is hypothetical and serves to illustrate the typical energy differences found in conformational analyses of substituted cyclic compounds.

| Conformer | Relative Energy (kcal/mol) | Key Features |

| Twist-Chair | 0.00 | Often the global minimum for substituted cycloheptanes, minimizing both steric and torsional strain. |

| Chair | 1.25 | A higher energy conformation due to potential transannular interactions. |

| Twist-Boat | 2.80 | Generally less stable due to increased torsional strain along the ring bonds. |

| Boat | 4.50 | Typically the least stable due to significant steric crowding and eclipsing interactions. |

Aromaticity and Antiaromaticity Assessments within Azepanedione Structures

Aromaticity and antiaromaticity are concepts that describe the unusual stability or instability of certain cyclic, planar, fully conjugated molecules with a specific number of π-electrons. masterorganicchemistry.comresearchgate.net The criteria for a molecule to be considered aromatic are that it must be cyclic, planar, and have a continuous ring of p-orbitals containing [4n+2] π-electrons (Hückel's rule). wikipedia.orgslideshare.net Conversely, an antiaromatic compound meets the first two criteria but has 4n π-electrons, leading to significant destabilization. masterorganicchemistry.comwikipedia.org

This compound is definitively non-aromatic . It fails to meet the fundamental requirement of having a continuous, cyclic conjugated system. The π-electrons of the two carbonyl groups at the 2- and 4-positions are isolated from each other by sp³-hybridized methylene (B1212753) and methine carbons. Because there is no cyclic delocalization of π-electrons, the concepts of aromaticity and antiaromaticity are not applicable to the ground-state structure of this molecule. youtube.com

Computational Modeling of Reaction Pathways and Transition State Geometries

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By using methods like DFT, researchers can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products.

This process involves calculating the geometries and energies of the reactants, products, any intermediates, and, crucially, the transition states. nih.gov A transition state is the highest energy point along the reaction coordinate, and its structure provides insight into the bond-making and bond-breaking processes. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For example, the hydrolysis of the amide bond in the azepane ring could be modeled to understand its stability in aqueous environments. Such calculations would involve modeling the approach of a water molecule, the formation of a tetrahedral intermediate, and the eventual cleavage of the C-N bond.

Table 3: Hypothetical Reaction Profile for Amide Hydrolysis (Illustrative) Note: This table presents hypothetical energy values for a computational study of a reaction pathway.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | This compound + H₂O | 0.0 |

| Transition State 1 | Formation of tetrahedral intermediate | +22.5 |

| Intermediate | Covalent adduct of water and carbonyl | +15.8 |

| Transition State 2 | Cleavage of the C-N bond | +25.1 |

| Products | Ring-opened carboxylic acid/amine | -5.7 |

In Silico Screening and Ligand-Protein Interaction Predictions (e.g., Molecular Docking)

In silico techniques, particularly molecular docking, are used to predict whether a small molecule like this compound can bind to a biological target, such as a protein or enzyme. preprints.org This method is central to computational drug discovery. nih.govugr.es The process involves generating a three-dimensional model of the ligand (this compound) and placing it into the binding site of a protein whose structure is known.

A scoring function is then used to calculate the binding affinity, typically reported in kcal/mol, which estimates the strength of the interaction. researchgate.net The docking simulation also predicts the binding pose, showing the specific hydrogen bonds, hydrophobic interactions, and other intermolecular forces that stabilize the ligand-protein complex. These predictions can identify potential biological targets for the molecule and guide the design of more potent derivatives. For instance, this compound could be screened against a library of enzymes like cyclooxygenases or protein tyrosine phosphatases to explore its inhibitory potential. researchgate.netmdpi.com

Table 4: Example Molecular Docking Results for this compound (Illustrative) Note: The following are hypothetical results from a virtual screening against various protein targets.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| Cyclooxygenase-2 (5KIR) | -6.8 | TYR-385, SER-530 |

| Protein Tyrosine Phosphatase 1B (2QBS) | -7.2 | ARG-47, ASP-48, PHE-182 |

| Euchromatin Histone Methyltransferase 2 (EHMT2) | -6.5 | TYR-1154, SER-1123 |

Medicinal Chemistry and Pharmacological Research Excluding Clinical Data

Exploration of 6-Methylazepane-2,4-dione as a Key Scaffold in Medicinal Chemistry

In drug discovery, the selection of a central molecular structure, or scaffold, is a critical step in designing new therapeutic agents. mdpi.com Privileged structures, which are molecular frameworks capable of binding to multiple biological targets, are of particular interest. mdpi.com The azepane ring is considered one such scaffold, found in over 20 FDA-approved drugs and numerous experimental agents for a wide range of diseases, including cancer, diabetes, and viral infections. lifechemicals.comnih.govnih.gov

The novelty in drug discovery often lies in exploring underexploited chemical space. Research has shown that bicyclic scaffolds containing a seven-membered ring, like azepane, represent a significant reservoir of novel structures not yet widely investigated. nih.gov The this compound structure combines the validated azepane core with a dione feature, a motif also present in various bioactive compounds. For instance, 1,4-benzodiazepine-2,5-diones have been extensively studied as potential medicinal agents. nih.gov Therefore, the this compound scaffold presents a promising, yet largely unexplored, platform for the development of new chemical entities with potential therapeutic applications.

Investigation of Interactions with Defined Biological Targets

While direct research on this compound is limited, the potential for this scaffold to interact with key biological targets can be inferred from studies on analogous structures.

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) is a nuclear receptor that plays a central role in regulating lipid and glucose metabolism, as well as inflammation. mdpi.com It is a well-established target for anti-diabetic drugs. The activation of PPAR-γ can repress inflammatory processes, making it a promising target for conditions characterized by a "cytokine storm." mdpi.com

While the most well-known PPAR-γ agonists are thiazolidinediones (e.g., pioglitazone), the receptor is known to bind a wide variety of ligands, including fatty acids. mdpi.comnih.gov PPARs are key regulators of ketogenesis, the metabolic process of producing ketone bodies, which can have anti-inflammatory and cytoprotective effects. nih.gov Given the structural features of this compound, which includes a cyclic ketone-like structure, it represents a candidate scaffold for the design of novel PPAR-γ modulators. Further investigation is warranted to determine if derivatives of this azepanedione scaffold can bind to and modulate the activity of PPAR-γ, potentially offering new avenues for treating metabolic and inflammatory diseases. plos.org

Muscarinic acetylcholine receptors, particularly the M1 and M4 subtypes, are crucial G-protein coupled receptors in the central nervous system that regulate cognitive function. nih.gov Agonists that activate these receptors are considered promising therapeutic agents for neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. nih.govmdpi.com

The design of selective muscarinic agonists is a key objective in medicinal chemistry. researchgate.net While many existing agonists contain a positively charged ammonium group, it is not an absolute requirement for binding. mdpi.com The development of novel scaffolds is essential for achieving subtype selectivity and improving therapeutic outcomes. For instance, the piperidinyl-azepine compound HTL-9936 has been identified as a partial agonist at the M1 receptor. nih.gov The this compound scaffold offers a distinct chemical architecture that could be functionalized to explore interactions with the orthosteric or allosteric sites of M1/M4 receptors, potentially leading to a new class of cognitive enhancers.

The therapeutic induction of fetal hemoglobin (HbF) is a promising strategy for treating sickle cell disease (SCD), a genetic disorder caused by a mutation in β-hemoglobin. nih.govnih.gov Recent research has identified the Widely Interspaced Zinc Motifs (WIZ) transcription factor as a repressor of HbF. nih.govresearchgate.net Small molecules that act as "molecular glue degraders" can induce the degradation of WIZ, leading to a robust increase in HbF expression. nih.govnih.gov

The discovery of these WIZ degraders was achieved through phenotypic screening of chemical libraries, highlighting the importance of exploring novel and diverse molecular scaffolds. nih.gov The this compound scaffold, with its potential for varied substitution patterns, could be a valuable addition to screening libraries aimed at identifying new molecular glues. Its unique three-dimensional shape may facilitate the specific protein-protein interactions necessary to recruit WIZ to ubiquitin ligases for degradation, offering a potential new therapeutic approach for SCD. researchgate.net

Heterocyclic compounds form the backbone of many antimicrobial agents. researchgate.netnih.gov The azepane ring itself is present in compounds with demonstrated antibacterial activity. dntb.gov.ua Furthermore, various dione-containing heterocyclic scaffolds have shown significant antimicrobial properties. For instance, 1,3-Oxazepane-4,7-dione derivatives have been synthesized and have shown efficacy against both Gram-positive and Gram-negative bacteria. umsida.ac.idinovatus.es Similarly, other heterocyclic structures have been investigated for their antibacterial and antifungal effects. researchgate.netscielo.brmdpi.com

The combination of the azepane ring and the dione functional groups in the this compound scaffold suggests a strong potential for antimicrobial activity. The exploration of derivatives of this scaffold could lead to the development of new antibiotics and antifungals.

| Scaffold/Compound Class | Microorganism Type | Observed Activity | Reference |

|---|---|---|---|

| 1,3-Oxazepane-4,7-dione derivatives | Gram-positive and Gram-negative bacteria | Demonstrated good efficacy against tested strains. | umsida.ac.idinovatus.es |

| Pyridobenzazepine derivatives | Gram-negative bacteria and Fungi | Showed higher antibacterial potency than related isoquinoline derivatives and pronounced antifungal activity. | researchgate.net |

| 2-Azetidinone derivatives | Gram-positive and Gram-negative bacteria, Fungi | Some derivatives displayed activity equipotent to standard drugs. | researchgate.netnih.gov |

| Flavonoids (Polyphenolic compounds) | Bacteria and Fungi | Exhibit broad-spectrum antimicrobial activity through various mechanisms. | scielo.brmdpi.com |

The azepane scaffold is a component of molecules known to act as enzyme inhibitors. For example, triterpenic azepanes have been identified as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. researchgate.net The natural product (-)-balanol, which contains an azepane ring, is an ATP-competitive inhibitor of protein kinase C. lifechemicals.com Additionally, certain dibenzo[b,f]azepine derivatives have been designed as selective topoisomerase II inhibitors for anticancer applications. nih.gov

The dione functionality within the this compound scaffold provides hydrogen bond donors and acceptors that can facilitate binding to enzyme active sites. This structural feature, combined with the conformational properties of the seven-membered ring, makes it an attractive scaffold for designing novel inhibitors or activators for a wide range of enzyme targets.

Comprehensive Structure-Activity Relationship (SAR) Studies on Derivatives of this compound

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, this would involve the systematic synthesis of derivatives to understand how modifications to its chemical structure affect its pharmacological activity. Key areas of modification on the this compound scaffold would likely include:

Modification of the Methyl Group at Position 6: Exploring the impact of varying the size and electronics of the substituent at this position.

Substitution on the Azepane Ring: Introducing various functional groups at other available positions on the seven-membered ring.

N-Substitution: Investigating the effect of different substituents on the nitrogen atom of the lactam.

Modification of the Dione Moiety: Altering the carbonyl groups to understand their role in target binding.

The findings from such studies would typically be presented in a tabular format to clearly illustrate the relationship between the chemical structure and biological activity.

Table 1: Illustrative Structure-Activity Relationship Data for Hypothetical this compound Derivatives (Note: This table is a hypothetical representation due to the lack of available data.)

| Compound ID | R1 (at N1) | R2 (at C6) | R3 (Other) | Biological Activity (e.g., IC50 in µM) |

|---|---|---|---|---|

| Parent | H | CH₃ | H | Data Not Available |

| Analog 1 | CH₃ | CH₃ | H | Data Not Available |

| Analog 2 | H | C₂H₅ | H | Data Not Available |

| Analog 3 | H | CH₃ | 5-Cl | Data Not Available |

| Analog 4 | Phenyl | CH₃ | H | Data Not Available |

This interactive table is for illustrative purposes only and does not represent actual experimental data.

Pre-clinical Pharmacological Profiling (in vitro and non-human in vivo studies)

The preclinical pharmacological profiling of this compound would involve a series of in vitro (cell-based) and in vivo (non-human animal) studies to characterize its biological effects.

In Vitro Studies: These laboratory-based assays would aim to determine the compound's mechanism of action, potency, and selectivity. Key studies would include:

Receptor/Enzyme Binding Assays: To identify the specific biological target of the compound.

Cell-Based Functional Assays: To measure the compound's effect on cellular processes.

Selectivity Profiling: To assess whether the compound interacts with other unintended targets.

In Vivo Studies: These studies in animal models (e.g., rodents) would be conducted to evaluate the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and preliminary safety profile in a whole organism.

The results of these preclinical studies would be crucial for determining the potential therapeutic utility of this compound and its derivatives.

Table 2: Representative Preclinical Pharmacological Data for a Hypothetical Compound (Note: This table is a hypothetical representation due to the lack of available data for this compound.)

| Assay Type | Model | Endpoint Measured | Result |

|---|---|---|---|

| In Vitro | |||

| Target Binding | Recombinant Human Target X | Ki (nM) | Data Not Available |

| Cell Viability | Cancer Cell Line Y | GI₅₀ (µM) | Data Not Available |

| In Vivo | |||

| Efficacy | Mouse Model of Disease Z | % Inhibition | Data Not Available |

| Pharmacokinetics | Rat | Bioavailability (%) | Data Not Available |

This interactive table is for illustrative purposes only and does not represent actual experimental data.

Advanced Spectroscopic and Analytical Characterization Methodologies for 6 Methylazepane 2,4 Dione

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For 6-Methylazepane-2,4-dione, a combination of ¹H NMR, ¹³C NMR, and two-dimensional techniques such as COSY, HSQC, and HMBC would provide a complete picture of the molecular framework.

A key aspect to consider for this compound is the potential for keto-enol tautomerism, a common feature of β-diketones. The equilibrium between the diketo form and the enol form(s) is often solvent-dependent and slow on the NMR timescale, potentially leading to the observation of signals for multiple species. The enol form would be characterized by the appearance of a vinyl proton and a hydroxyl proton, the latter often exhibiting a broad signal.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their multiplicity (indicating neighboring protons), and their integration (ratio of protons). Key expected signals would include those for the methyl group, the methine proton adjacent to the methyl group, the methylene (B1212753) groups of the azepane ring, and the N-H proton of the lactam.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbons of the diketone and the lactam would appear at the downfield end of the spectrum (typically 160-210 ppm). The presence of the enol tautomer would be indicated by signals for a vinyl carbon and a carbon bearing a hydroxyl group.

Predicted NMR Data for this compound (Diketo form in CDCl₃):

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | 1.1 - 1.3 (d) | 15 - 25 |

| CH (C6) | 2.5 - 2.8 (m) | 40 - 50 |

| CH₂ (C5) | 2.2 - 2.6 (m) | 35 - 45 |

| CH₂ (C3) | 3.0 - 3.4 (m) | 45 - 55 |

| CH₂ (C7) | 3.2 - 3.6 (m) | 40 - 50 |

| NH | 6.0 - 8.0 (br s) | - |

| C=O (C2) | - | 170 - 180 |

| C=O (C4) | - | 200 - 210 |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and other experimental conditions. d = doublet, m = multiplet, br s = broad singlet.

Infrared (IR) and Raman Spectroscopy in Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule. For this compound, these methods would confirm the presence of the carbonyl groups and the N-H bond.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands characteristic of the carbonyl stretching vibrations. The lactam carbonyl (amide) typically absorbs in the range of 1650-1680 cm⁻¹, while the ketone carbonyls would likely appear at higher wavenumbers, around 1700-1725 cm⁻¹. The N-H stretching vibration of the lactam should be visible as a band in the region of 3200-3400 cm⁻¹. The presence of the enol form would lead to a broad O-H stretching band (around 3000-3500 cm⁻¹) and a C=C stretching band (around 1600-1650 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Carbonyl stretches are also observable in Raman spectra, and the C-C and C-N bonds of the azepane ring would also give rise to characteristic signals.

Predicted IR Absorption Bands for this compound:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Lactam) | 3200 - 3400 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Ketone) | 1700 - 1725 | Strong |

| C=O Stretch (Lactam) | 1650 - 1680 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₇H₁₁NO₂), the exact mass would be 141.07898 g/mol .

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula. The fragmentation pattern, typically obtained through electron ionization (EI-MS), would provide valuable structural information. Common fragmentation pathways for cyclic ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements. The presence of the lactam ring would also influence the fragmentation, with potential cleavages of the amide bond.

Predicted Mass Spectrometry Data for this compound:

| Adduct/Fragment | Predicted m/z |

| [M]⁺ | 141.07843 |

| [M+H]⁺ | 142.08626 |

| [M+Na]⁺ | 164.06820 |

| [M+K]⁺ | 180.04214 |

| [M-H]⁻ | 140.07170 |

Data for adducts is based on predicted values from PubChem. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about electronic transitions within a molecule. For this compound, the diketo form would be expected to exhibit a weak absorption band in the UV region corresponding to the n → π* transition of the carbonyl groups. This is typically observed in the range of 270-300 nm for simple ketones.

The presence of the enol tautomer would significantly alter the UV-Vis spectrum. The conjugated enone system of the enol form would lead to a much stronger π → π* transition at a longer wavelength, likely above 250 nm. The position and intensity of this band would be sensitive to the solvent polarity.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the lactam N-H group. It would also unequivocally establish whether the compound exists in the diketo or enol form in the crystalline state. There is currently no published crystal structure for this compound.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are essential for assessing the purity of a compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): Given the polar nature of the dione and lactam functionalities, reversed-phase HPLC would be a suitable method for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol would likely provide good separation. The use of a buffer may be necessary to ensure reproducible retention times. Due to its polarity, hydrophilic interaction liquid chromatography (HILIC) could also be a viable alternative.

Gas Chromatography (GC): The volatility and thermal stability of this compound would determine its suitability for GC analysis. If the compound is sufficiently volatile and stable at the temperatures required for vaporization, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) would be an excellent method for purity assessment and analysis. Derivatization may be necessary to improve its volatility and chromatographic behavior.

Future Research Directions and Outlook

Innovation in Synthetic Methodologies for Enhanced Efficiency

The development of efficient, scalable, and sustainable synthetic routes to 6-Methylazepane-2,4-dione and its derivatives is a foundational pillar for future research. Current synthetic strategies for azepane cores often rely on multi-step sequences, which can be resource-intensive. unimib.it Future efforts should focus on pioneering more streamlined and atom-economical approaches.

Transition-metal catalysis, for instance, offers a powerful toolkit for the construction of complex heterocyclic frameworks. rsc.org Methodologies such as C-H activation could enable the direct functionalization of simpler precursors, minimizing the need for protecting groups and reducing step counts. researchgate.net Furthermore, photocatalytic methods are emerging as a green and efficient way to forge new carbon-carbon and carbon-heteroatom bonds, and their application to the synthesis of functionalized lactams and diones is an area ripe for exploration. nih.govchemrxiv.orgacs.org The development of novel catalytic systems could not only improve the efficiency of the synthesis of the core this compound structure but also provide facile access to a diverse library of analogues with varied substitution patterns.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Transition-Metal Catalysis | High efficiency, regioselectivity, and stereoselectivity. rsc.org | Development of novel catalysts for C-H activation and annulation reactions. |

| Photocatalysis | Mild reaction conditions, use of renewable energy sources. nih.gov | Exploration of organic dye-sensitized cyclization-functionalization cascades. |

| Biocatalysis | High enantioselectivity, environmentally benign. | Identification and engineering of enzymes for lactam formation. |

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms underpinning the synthesis and reactivity of this compound is crucial for optimizing existing methods and designing new ones. Computational studies, such as Density Functional Theory (DFT), can provide invaluable insights into reaction pathways, transition states, and the factors governing selectivity. nih.gov Such studies can elucidate the conformational preferences of the seven-membered ring, which are known to be complex and can significantly influence reactivity. slideshare.net

For instance, in transition-metal-catalyzed cyclization reactions, a detailed mechanistic investigation can reveal the nature of the active catalytic species, the elementary steps of the catalytic cycle, and the origins of regio- and stereoselectivity. researchgate.netacs.orgscispace.com This knowledge can guide the rational design of improved catalysts and reaction conditions. Experimental mechanistic studies, including kinetic analysis, isotopic labeling, and the isolation and characterization of reaction intermediates, will be essential to validate theoretical predictions and provide a comprehensive picture of the reaction landscape.

Rational Design and Synthesis of Advanced this compound-Based Molecular Probes

The this compound scaffold can serve as a versatile template for the development of sophisticated molecular probes for biological imaging and diagnostics. The nitrogen and carbonyl groups within the ring system offer convenient handles for the attachment of fluorophores, radiolabels, or other reporter moieties.

Fluorescent Probes: By conjugating this compound derivatives with fluorescent dyes, it is possible to create probes for sensing specific ions, small molecules, or even enzymatic activity. nih.govmdpi.comnih.govrsc.org The design of such probes would involve tuning the electronic properties of the heterocyclic core to achieve desired photophysical characteristics, such as absorption and emission wavelengths, quantum yield, and photostability. dntb.gov.ua

PET and SPECT Probes: The incorporation of positron-emitting (e.g., ¹⁸F) or gamma-emitting (e.g., ¹²³I) radionuclides into the this compound structure could lead to the development of novel radiotracers for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. nottingham.edu.cnnih.govresearchgate.netmdpi.commdpi.com These imaging modalities are highly sensitive and play a critical role in clinical diagnostics, particularly in oncology and neurology. The development of such probes would require efficient radiolabeling strategies and a thorough evaluation of their in vivo pharmacokinetic and pharmacodynamic properties.

| Probe Type | Potential Application | Design Considerations |

| Fluorescent Probes | Cellular imaging, biosensing. nih.gov | Selection of appropriate fluorophore, linker chemistry, and targeting moiety. |

| PET/SPECT Probes | In vivo imaging of disease processes. mdpi.com | Choice of radionuclide, efficient radiolabeling chemistry, and biological target specificity. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. github.io These computational tools can be leveraged to accelerate the design and optimization of this compound derivatives with desired properties.

Predictive Modeling: Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing datasets of heterocyclic compounds to predict the biological activity of novel this compound analogues. stanford.edunih.govmdpi.comresearchgate.net This can help prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.

Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications (Pre-clinical Focus)

The azepane scaffold is a privileged structure in medicinal chemistry, found in a number of approved drugs and clinical candidates with a wide range of therapeutic applications. nih.govresearchgate.netdntb.gov.ua This suggests that this compound and its derivatives may also possess valuable pharmacological properties.

Future pre-clinical research should focus on screening this class of compounds against a diverse panel of biological targets to uncover new therapeutic opportunities. Given the prevalence of the azepane motif in compounds targeting the central nervous system, exploring the potential of this compound derivatives in the context of neurodegenerative diseases is a particularly promising avenue. researchgate.netmdpi.comnih.govnih.govsciencedaily.com High-throughput screening campaigns, followed by more focused in vitro and in vivo studies in relevant disease models, will be essential to identify and validate novel biological activities. The structural flexibility and functional group handles of the this compound core make it an ideal starting point for the development of new therapeutic agents.

| Therapeutic Area | Rationale for Exploration | Pre-clinical Models |

| Neurodegenerative Diseases | Azepane scaffold is common in CNS-active compounds. mdpi.com | Cell-based models of neuronal dysfunction, animal models of Alzheimer's or Parkinson's disease. nih.gov |

| Oncology | Many heterocyclic compounds exhibit anti-cancer activity. | Cancer cell line proliferation assays, xenograft models. |

| Infectious Diseases | Nitrogen heterocycles are a rich source of antimicrobial agents. | In vitro antimicrobial susceptibility testing, in vivo infection models. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.